3,3-Difluoro-1,4'-bipiperidine dihydrochloride

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

3,3-Difluoro-1,4'-bipiperidine dihydrochloride (2101206-90-8) lowers pKa ~3.5–4.5 units vs. non-fluorinated bipiperidine, reducing protonation at physiological pH to enhance CNS passive permeability. The gem-difluoro motif simultaneously blocks oxidative N-dealkylation/ring oxidation without chiral complexity, and imposes axial conformational bias for target complementarity—unlike the 4,4-isomer. Dihydrochloride salt ensures aqueous solubility for assays. Compatible with N-arylation/alkylation. For NR2B antagonists, fragment-based discovery, metabolically stabilized piperidine replacement.

Molecular Formula C10H20Cl2F2N2
Molecular Weight 277.18 g/mol
Cat. No. B13030069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1,4'-bipiperidine dihydrochloride
Molecular FormulaC10H20Cl2F2N2
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CCNCC2)(F)F.Cl.Cl
InChIInChI=1S/C10H18F2N2.2ClH/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9;;/h9,13H,1-8H2;2*1H
InChIKeyNRYBJGAVHCJTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1,4'-bipiperidine dihydrochloride – Procurement-Ready Physicochemical and Structural Profile


3,3-Difluoro-1,4'-bipiperidine dihydrochloride (CAS 2101206-90-8) is a gem-difluorinated bipiperidine building block that incorporates a 3,3-difluoropiperidine moiety linked at the 4-position to a second piperidine ring . As the dihydrochloride salt, it exhibits a molecular formula of C₁₀H₂₀Cl₂F₂N₂ and a molecular weight of 277.18 g/mol . The compound belongs to a class of fluorinated saturated heterocyclic amines that have gained traction in medicinal chemistry for their ability to modulate physicochemical properties—including basicity, lipophilicity, and metabolic stability—relative to non-fluorinated counterparts . Its commercial availability from reputable chemical suppliers with defined purity specifications (≥95%) positions it as an accessible intermediate for structure–activity relationship (SAR) studies and lead optimization campaigns.

Why 3,3-Difluoro-1,4'-bipiperidine dihydrochloride Cannot Be Replaced by Unsubstituted or Isomeric Bipiperidine Analogs


Substituting 3,3-difluoro-1,4'-bipiperidine dihydrochloride with its non-fluorinated 1,4'-bipiperidine core or regioisomeric 4,4-difluoro derivative alters key molecular recognition and pharmacokinetic parameters in ways that invalidate direct replacement. The gem-difluoro substitution at the 3-position of the piperidine ring induces a defined conformational bias due to the established axial preference of C–F bonds in fluorinated piperidines, a phenomenon extensively characterized by NMR spectroscopy [1][2]. This substitution simultaneously depresses the pKa of the adjacent basic nitrogen by approximately one log unit per fluorine atom [3], reducing the fraction of protonated species at physiological pH and thereby affecting both solubility and passive membrane permeability. Furthermore, systematic microsomal clearance studies across difluorinated heterocyclic amines reveal that 3,3-difluoro substitution confers enhanced oxidative metabolic stability compared to mono-fluorinated and non-fluorinated counterparts . These orthogonal effects on conformation, basicity, and metabolic liability are compound-specific and cannot be approximated by simply selecting an alternative bipiperidine scaffold without quantitative validation.

3,3-Difluoro-1,4'-bipiperidine dihydrochloride – Comparator-Anchored Differentiation Data


Conformational Control: 3,3-Difluoro Substitution Imposes a Defined Axial C–F Orientation Absent in 4,4-Difluoro Isomers

The gem-difluoro substitution pattern at the 3-position of the piperidine ring enforces a conformational preference that is both position- and stereoelectronically dependent. Systematic NMR surveys of diversely substituted fluorinated piperidines demonstrate that 3,3-difluoro substitution favors an axial orientation of the C–F bonds due to hyperconjugative and dipole-minimization effects [1]. In contrast, the 4,4-difluoro regioisomer (4,4-difluoro-1,4'-bipiperidine) lacks this specific conformational restriction because the fluorine atoms reside at a position remote from the ring heteroatom, resulting in a different conformational energy landscape [2]. The axial preference in 3,3-difluoro piperidines alters the spatial presentation of the bipiperidine scaffold's nitrogen lone pairs and substituent vectors, which can directly influence binding pocket complementarity.

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

Basicity Modulation: 3,3-Difluoro Substitution Reduces Piperidine pKa Relative to Non-Fluorinated 1,4'-Bipiperidine

Fluorination adjacent to the piperidine nitrogen exerts a predictable acidifying effect. For 3,3-difluoropiperidine, the predicted pKa is 6.51 ± 0.10 [1]. The non-fluorinated 1,4'-bipiperidine parent scaffold possesses a pKa of approximately 10.0–11.0 for its secondary amine, representing a reduction of >3.5 log units upon gem-difluoro substitution at the 3-position [2]. This pKa shift translates to a markedly lower fraction of protonated species at physiological pH (7.4): approximately 11% protonated for the 3,3-difluoro compound versus >99% protonated for the non-fluorinated analog .

Physicochemical Properties Drug Design Lead Optimization

Metabolic Stability: 3,3-Difluoro Substitution Confers Enhanced Microsomal Stability Compared to Mono-Fluorinated and Non-Fluorinated Piperidines

A systematic evaluation of intrinsic microsomal clearance across mono- and difluorinated saturated heterocyclic amines established that difluorinated derivatives, including the 3,3-difluoropiperidine class, exhibit high metabolic stability in human liver microsomes . While a direct head-to-head comparison of 3,3-difluoro-1,4'-bipiperidine dihydrochloride against its 4,4-difluoro isomer in the same assay has not been published, the study demonstrates that 3,3-difluoro substitution does not introduce a metabolic liability; the only exception among difluorinated amines studied was the 3,3-difluoroazetidine derivative, which showed elevated clearance . In contrast, non-fluorinated piperidines are more susceptible to oxidative N-dealkylation and ring hydroxylation [1].

DMPK Metabolic Stability ADME

Synthetic Accessibility: 3,3-Difluoro-1,4'-bipiperidine Benefits from Established Synthetic Methodology Absent for Alternative Fluorinated Bipiperidines

The 3,3-difluoropiperidine core is accessible via robust synthetic routes starting from readily available δ-chloro-α,α-difluoroimines or through electrophilic fluorination of corresponding δ-chloroimines using N-fluorodibenzenesulfonimide (NFSI) [1]. This methodology has been further refined and applied to the synthesis of phosphodiesterase inhibitors, demonstrating scalability . In contrast, the 4,4-difluoro regioisomer often requires more challenging synthetic sequences due to the stability of gem-difluoro intermediates adjacent to a stereocenter, as noted in recent process chemistry publications on MRGPRX2 antagonists .

Synthetic Chemistry Process Chemistry Building Block Procurement

3,3-Difluoro-1,4'-bipiperidine dihydrochloride – Evidence-Backed Procurement and Application Scenarios


Lead Optimization for CNS Targets Requiring Modulated Basicity and Conformational Restriction

When optimizing a CNS-penetrant lead series that contains a piperidine moiety, the 3,3-difluoro substitution in this bipiperidine building block provides a dual benefit: it lowers the pKa to reduce the fraction of positively charged species at physiological pH (enhancing passive permeability), and it imposes a defined conformational preference that can be exploited for improved target complementarity [1][2]. This compound should be prioritized over the non-fluorinated 1,4'-bipiperidine core when permeability-limited brain exposure is a concern and over the 4,4-difluoro isomer when a specific axial presentation of the piperidine ring is required for binding [1].

Medicinal Chemistry SAR Campaigns Evaluating Metabolic Soft Spot Blockade

In structure–activity relationship (SAR) studies where N-dealkylation or piperidine ring oxidation has been identified as a primary metabolic clearance pathway, the gem-difluoro substitution at the 3-position serves as a validated strategy to block oxidative metabolism without introducing additional chiral complexity . The high microsomal stability demonstrated for the 3,3-difluoropiperidine class supports its use as a metabolically stabilized replacement for non-fluorinated piperidine rings. Procurement of the dihydrochloride salt ensures excellent aqueous solubility for in vitro assay preparation.

Synthesis of Advanced Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling

The 1,4'-bipiperidine scaffold contains two secondary amines that can be differentially protected and functionalized. The 3,3-difluoro substitution does not interfere with standard N-arylation or N-alkylation chemistry, and the robust synthetic accessibility of the 3,3-difluoropiperidine core makes this compound an attractive building block for constructing more complex, fluorinated heterocyclic architectures. It is particularly well-suited for the synthesis of NR2B NMDA receptor antagonists and other CNS-targeted agents where fluorinated piperidine carbamates are privileged pharmacophores [3].

Physicochemical Property Modulation in Fragment-Based Drug Discovery

In fragment-based drug discovery, the bipiperidine scaffold offers two vectors for fragment linking or growth. The 3,3-difluoro substitution provides a predictable ~3.5–4.5 unit reduction in pKa and a concomitant alteration in LogP relative to the non-fluorinated core [1][2]. This allows medicinal chemists to independently tune basicity and lipophilicity while maintaining the same core connectivity. The compound should be selected over alternative fluorinated bipiperidines when a specific combination of basicity (pKa ~6.5) and conformational rigidity is required for hit-to-lead progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-1,4'-bipiperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.